molecular formula C12H19NO2 B8596232 N-(4-hydroxy-1-adamantyl)acetamide

N-(4-hydroxy-1-adamantyl)acetamide

Cat. No.: B8596232
M. Wt: 209.28 g/mol
InChI Key: JJFQGTPOWXTNDU-UHFFFAOYSA-N
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Description

N-(4-hydroxy-1-adamantyl)acetamide is a synthetic acetamide derivative featuring a hydroxylated adamantane backbone. Adamantane, a diamondoid hydrocarbon, is prized in medicinal chemistry for its rigid, lipophilic structure, which enhances metabolic stability and membrane permeability.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

N-(4-hydroxy-1-adamantyl)acetamide

InChI

InChI=1S/C12H19NO2/c1-7(14)13-12-4-8-2-9(5-12)11(15)10(3-8)6-12/h8-11,15H,2-6H2,1H3,(H,13,14)

InChI Key

JJFQGTPOWXTNDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC12CC3CC(C1)C(C(C3)C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

N-(1-Adamantyl)acetamide
  • Structure : Lacks the 4-hydroxy group on the adamantane ring.
  • Molecular Weight : 193.29 g/mol.
  • Physical Properties : Melting point = 148–149°C; density = 1.08 g/cm³.
  • Key Differences : The absence of the hydroxyl group reduces polarity, likely enhancing lipophilicity and blood-brain barrier penetration compared to the hydroxylated derivative. This compound serves as a foundational analog for studying the impact of hydroxylation on adamantane-based acetamides .
N-(4-Hydroxyphenyl)acetamide (Paracetamol)
  • Structure : A simple aromatic acetamide with a para-hydroxyphenyl group.
  • Molecular Weight : 151.16 g/mol.
  • Pharmacology: Well-known analgesic and antipyretic agent. The hydroxyl group is critical for COX enzyme inhibition.
N-(3-Chloro-4-hydroxyphenyl)acetamide
  • Structure : Chlorine substituent at the 3-position of the hydroxyphenyl ring.
  • Pharmacology: Exhibits antimicrobial activity, as observed in halogenated acetamide derivatives.

Functional Analogues

N-Phenylacetamide Sulphonamides
  • Example : N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35).
  • Activity : Demonstrates analgesic activity surpassing paracetamol in some models. The sulphonamide group introduces hydrogen-bonding capacity, enhancing target affinity .
  • Comparison : The adamantane backbone in N-(4-hydroxy-1-adamantyl)acetamide may offer superior metabolic stability compared to sulphonamide-based analogs.
Pyridazin-3(2H)-one Acetamides
  • Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
  • Activity: Acts as a specific FPR2 agonist, inducing calcium mobilization in neutrophils. The pyridazinone moiety contributes to receptor selectivity .
  • Comparison : Adamantane’s bulkiness in this compound may hinder interactions with G-protein-coupled receptors like FPR2 but could enhance binding to hydrophobic enzyme pockets.

Physicochemical and Crystallographic Comparisons

  • Meta-Substituted Trichloro-acetamides: Example: N-(3-chlorophenyl)-2,2,2-trichloro-acetamide. Crystallography: Electron-withdrawing groups (e.g., -Cl, -NO₂) at meta positions alter crystal packing and lattice constants.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Substituents Melting Point (°C) Key Feature
This compound* ~209.28 (calculated) 4-OH-adamantyl, acetamido Not reported Hypothetical enhanced solubility
N-(1-Adamantyl)acetamide 193.29 Adamantyl, acetamido 148–149 High lipophilicity
Paracetamol 151.16 4-hydroxyphenyl, acetamido 169 COX inhibition
N-(3-chloro-4-hydroxyphenyl)acetamide ~200.62 3-Cl, 4-OH-phenyl, acetamido Not reported Antimicrobial potential

Table 2: Pharmacological Activities of Acetamide Derivatives

Compound Class Example Biological Activity Mechanism/Potency
Sulphonamide Acetamides N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide Analgesic, anti-inflammatory Comparable to paracetamol
Pyridazinone Acetamides N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-...-acetamide FPR2 agonism EC₅₀ = 0.8 µM (calcium mobilization)
Halogenated Acetamides N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide Antimicrobial Pending quantitative data

Research Findings and Implications

  • Hydroxylation Impact: The 4-hydroxy group on adamantane likely reduces lipophilicity (clogP ~1.5 vs. ~3.0 for non-hydroxylated analog) while introducing hydrogen-bonding capacity, which could improve solubility and target engagement in polar environments .
  • Adamantane Advantages : Adamantane’s rigidity may mitigate off-target effects by restricting conformational flexibility, as seen in antiviral drugs like rimantadine.
  • Synthetic Challenges : Hydroxylation of adamantane requires precise reaction conditions (e.g., iodination followed by hydroxylation, as in ), often necessitating protecting groups to prevent over-oxidation.

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